2-Phenylbicyclo[3.3.1]nonan-9-amine
Description
2-Phenylbicyclo[3.3.1]nonan-9-amine is a bicyclic amine featuring a phenyl substituent at the C2 position of the bicyclo[3.3.1]nonane scaffold. Key attributes include:
- Structural rigidity: The bicyclo[3.3.1]nonane framework enforces a specific three-dimensional conformation, influencing binding to biological targets.
- Functional versatility: The amine group at C9 and phenyl substituent at C2 enable diverse chemical modifications, such as salt formation (e.g., hydrochlorides) or further derivatization .
Properties
CAS No. |
770678-83-6 |
|---|---|
Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-phenylbicyclo[3.3.1]nonan-9-amine |
InChI |
InChI=1S/C15H21N/c16-15-12-7-4-8-14(15)13(10-9-12)11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10,16H2 |
InChI Key |
PHUJWIGMVHODPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C(C1)C2N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbicyclo[3.3.1]nonan-9-amine typically involves multi-step reactions. One common method includes the condensation of cyclohexanone with substituted benzaldehyde and ammonium acetate in ethanol . Another approach involves the radical C-carbonylation of methylcyclohexylamines . These methods often require specific catalysts and reaction conditions to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of 2-Phenylbicyclo[3.3.1]nonan-9-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenylbicyclo[3.3.1]nonan-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as Pb(OAc)4.
Reduction: Reduction reactions often involve reagents like 9-Borabicyclo[3.3.1]nonane.
Substitution: Substitution reactions can occur with different halides and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Pb(OAc)4, PhI(OAc)2.
Reducing Agents: 9-Borabicyclo[3.3.1]nonane.
Catalysts: Chiral anionic catalysts for specific cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactams, while reduction can yield amines .
Scientific Research Applications
2-Phenylbicyclo[3.3.1]nonan-9-amine has several applications in scientific research:
Chemistry: Used in asymmetric catalysis and as a building block for complex organic molecules.
Biology: Studied for its potential as an anticancer agent due to its unique structural properties.
Medicine: Investigated for its interactions with opioid receptors, showing potential as a partial MOR agonist.
Industry: Utilized in the synthesis of various functional materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Phenylbicyclo[3.3.1]nonan-9-amine involves its interaction with specific molecular targets. For instance, it acts as a partial agonist at the μ-opioid receptor (MOR), influencing the cAMP accumulation pathway . The compound’s bicyclic structure allows it to fit into the receptor’s binding site, modulating its activity.
Comparison with Similar Compounds
Structural and Conformational Differences
The table below summarizes structural variations among bicyclo[3.3.1]nonan-9-amine derivatives and their conformational implications:
Key Insights :
- Substitution at C3 (e.g., propyl, methyl) introduces steric and electronic effects, altering solubility and target interactions .
- N-Methylation (e.g., at C9 or C3/C7) reduces basicity and enhances metabolic stability .
- The phenyl group at C2 (as in 2-phenyl derivatives) likely enhances π-π stacking with aromatic residues in receptors, though direct pharmacological data are lacking .
Key Insights :
Physicochemical and Pharmacological Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
